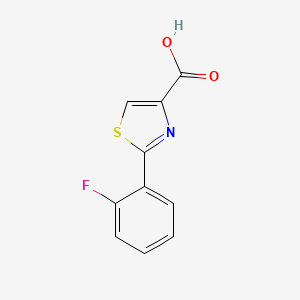

2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFRIMBNGDEXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655521 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094373-86-0 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the thiazole ring is a privileged scaffold due to its presence in a wide array of biologically active compounds, including the essential vitamin B1 (thiamine).[1][2] The thiazole nucleus is a five-membered aromatic ring containing sulfur and nitrogen atoms, which imparts unique electronic and structural properties that are highly valuable in drug design.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2][3][4]

This technical guide provides an in-depth examination of a specific derivative, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid . We will explore its core chemical and physical properties, detail its primary synthetic route through the Hantzsch thiazole synthesis, outline its analytical characterization, and discuss its potential applications in drug discovery. The inclusion of a 2-fluorophenyl moiety is a common medicinal chemistry strategy to enhance metabolic stability or modulate binding affinity through specific electronic and steric interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Core Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. Note that while the properties listed are for the target 2-fluoro isomer, the most readily available commercial analogue is often the 4-fluoro isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₂S | |

| Molecular Weight | 237.23 g/mol | N/A |

| IUPAC Name | 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | N/A |

| CAS Number | 863668-07-9 (4-fluoro isomer) | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 110-112 °C (4-fluoro isomer) | [6] |

| SMILES | O=C(O)C1=CSC(=N1)C2=CC=CC=C2F | N/A |

| InChI Key | ADTZSCPHZARMBS-UHFFFAOYSA-N (4-fluoro isomer) |

Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected characteristic signals for this compound.

| Technique | Signature | Expected Characteristics |

| ¹H NMR | Carboxyl Proton (-COOH) | Singlet, ~12.0-14.0 ppm (highly deshielded, may be broad)[7] |

| Aromatic Protons (Fluorophenyl & Thiazole) | Multiplets, ~7.2-8.5 ppm region | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | ~165-185 ppm[7] |

| Thiazole & Phenyl Carbons | ~110-160 ppm (C-F coupling may be observed) | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹[7][8] |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1710-1760 cm⁻¹[7][8] | |

| C=N Stretch (Thiazole) | ~1600-1670 cm⁻¹[6] | |

| Mass Spectrometry | Molecular Ion (M+) | Expected m/z at ~237.01 |

| Key Fragment | Loss of -COOH (m/z ~192.02) |

Synthesis and Mechanistic Pathway

The construction of the thiazole ring is most reliably achieved through well-established condensation reactions.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for preparing thiazole derivatives.[9][10] Its enduring utility is due to its operational simplicity, use of readily available starting materials, and generally high yields.[9][11] The core transformation involves the condensation reaction between an α-haloketone and a thioamide.[10] For the synthesis of the title compound, this involves reacting an α-halo-β-ketoester derived from 2-fluoroacetophenone with a thioamide, followed by hydrolysis.

Synthesis Workflow Diagram

The overall synthetic process can be visualized as a three-stage workflow: preparation of the key α-bromoketone intermediate, Hantzsch cyclization to form the thiazole ester, and final hydrolysis to yield the carboxylic acid.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for synthesizing analogous thiazole carboxylic acids.[6]

Step 1: Synthesis of α-Bromo-2-fluoroacetophenone (Intermediate 44)

-

To a solution of 2'-fluoroacetophenone (43 ) (8 mmol) in acetonitrile (4 mL), add N-Bromosuccinimide (NBS) (1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol).

-

Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring progress by TLC.

-

Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue.

-

Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate in vacuum.

-

Purify the crude product by flash column chromatography (hexane-ethyl acetate) to afford the α-bromoketone intermediate.

Step 2: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Intermediate 45)

-

Add the α-bromoketone 44 (5 mmol) to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL).

-

Heat the resulting mixture to reflux for 6 hours.

-

Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash sequentially with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate under vacuum to obtain the crude thiazole ester 45 .

Step 3: Hydrolysis to this compound

-

Dissolve the crude ester 45 in a mixture of methanol (MeOH) and water.

-

Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Concentrate the mixture to remove MeOH, dilute with water, and acidify with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the final carboxylic acid.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-defined mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring.[12]

Caption: Mechanistic steps of the Hantzsch thiazole ring formation.

Applications in Medicinal Chemistry and Drug Discovery

The Thiazole Scaffold in Drug Design

The thiazole ring is a bioisostere for various other aromatic systems and is prized for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions within enzyme active sites and receptors.[1] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety for a range of indications.[13] Derivatives of the core thiazole carboxylic acid structure are actively investigated as anticancer, antifungal, and antiviral agents.[4][14]

Influence of Key Functional Groups

The biological potential of this compound can be rationalized by dissecting its constituent parts:

-

Thiazole Core: Provides a rigid, aromatic scaffold that correctly orients the other functional groups for target interaction. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors.

-

2-(2-Fluorophenyl) Group: The phenyl ring can participate in hydrophobic or π-stacking interactions. The ortho-fluoro substituent is a strategic addition; it can increase metabolic stability by blocking potential sites of oxidation and can form specific hydrogen bonds or dipole interactions with protein residues, thereby enhancing binding affinity and selectivity.[15]

-

4-Carboxylic Acid Group: This acidic moiety is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a target protein. This group often serves as a critical anchor, locking the molecule into the binding site.

Potential Therapeutic Targets Diagram

The structural features of this compound make it a promising building block for inhibitors of various enzyme classes, particularly kinases, which are common targets in oncology.[6]

Caption: Relationship between structure, properties, and therapeutic potential.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a molecular scaffold in drug discovery. Its robust synthesis via the Hantzsch reaction, combined with the favorable electronic and steric properties imparted by the fluorophenyl and carboxylic acid groups, makes it an attractive starting point for the development of novel therapeutic agents. The principles and data outlined in this guide provide a solid foundation for researchers aiming to leverage this and related structures in their R&D programs, particularly in the fields of oncology and infectious diseases.

References

- 1. kuey.net [kuey.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. media.neliti.com [media.neliti.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Thiazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 2-Phenylthiazole-4-Carboxylic Acid Derivatives for Advanced Research

A Note on Isomeric Specificity: The initial topic of interest was 2-(2-Fluorophenyl)thiazole-4-carboxylic acid . However, a comprehensive search of chemical databases and literature reveals a lack of a specific, consistently assigned CAS number for this exact ortho-fluoro isomer. In contrast, its structural isomer, 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (CAS Number: 863668-07-9) , is well-documented and commercially available. This guide will therefore focus on this para-fluoro isomer as a representative model for this class of compounds. The synthetic principles, characterization techniques, and biological potential discussed herein are fundamentally applicable to other isomers, including the ortho and meta variants, providing a robust framework for researchers in the field.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework that is repeatedly found in biologically active compounds. When functionalized with moieties like a phenyl group and a carboxylic acid, the resulting molecule becomes a versatile building block for probing complex biological systems and developing novel therapeutics. This guide provides a detailed exploration of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, offering insights into its synthesis, characterization, applications, and handling for professionals in drug discovery and chemical research.

Part 1: Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. 2-(4-Fluorophenyl)thiazole-4-carboxylic acid is a crystalline solid whose properties are defined by the interplay of its three key functional components: the electron-rich thiazole core, the electron-withdrawing fluorophenyl ring, and the acidic carboxyl group.

| Identifier | Value |

| Compound Name | 2-(4-Fluorophenyl)thiazole-4-carboxylic acid |

| CAS Number | 863668-07-9[1][2][3][4] |

| Molecular Formula | C₁₀H₆FNO₂S |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

| SMILES | O=C(O)C1=CSC(N=C1)C2=CC=C(F)C=C2 |

| InChI Key | ADTZSCPHZARMBS-UHFFFAOYSA-N |

Part 2: Rational Synthesis and Purification

The construction of the 2-aryl-thiazole-4-carboxylic acid scaffold is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic and robust condensation reaction first described in 1887.[5] This methodology involves the reaction of an α-halocarbonyl compound with a thioamide, which cyclizes to form the thiazole ring.[6][7][8]

Synthetic Strategy Overview

A logical and efficient three-step sequence is proposed for the synthesis, starting from commercially available precursors. This approach ensures high yields and facilitates straightforward purification.

Caption: Proposed 3-step synthesis of the target compound.

Detailed Experimental Protocol

-

Synthesis of 4-Fluorothiobenzamide (Thioamide Formation):

-

Rationale: The thioamide is a crucial nucleophile for the Hantzsch reaction. It is readily prepared from the corresponding amide using a thionating agent like Lawesson's reagent, which efficiently replaces the carbonyl oxygen with sulfur.

-

Procedure:

-

Suspend 4-fluorobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

-

Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-fluorothiobenzamide.

-

-

-

Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Hantzsch Cyclization):

-

Rationale: Ethyl bromopyruvate serves as the α-halocarbonyl component, providing the three-carbon backbone that will become C4, C5, and the carboxylate group of the thiazole. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

-

Procedure:

-

Dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.

-

Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 3-6 hours until TLC analysis indicates the consumption of the starting thioamide.

-

Cool the reaction to room temperature and neutralize with a mild base such as saturated sodium bicarbonate solution.

-

The product ester will often precipitate and can be collected by vacuum filtration. If it remains in solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

-

Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Saponification):

-

Rationale: The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the mixture in an ice bath and acidify to pH ~2-3 with dilute hydrochloric acid (e.g., 1M HCl).

-

The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Purification and Validation

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to achieve high purity (>98%), which can be confirmed by High-Performance Liquid Chromatography (HPLC).

Part 3: Comprehensive Structural Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical methods must be employed to validate the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the fluorophenyl ring (appearing as two doublets or multiplets) and a distinct singlet for the C5-proton of the thiazole ring (typically δ > 8.0 ppm). A broad singlet for the carboxylic acid proton (δ > 12 ppm) may also be visible. |

| ¹³C NMR | Characteristic signals for the thiazole ring carbons (C2, C4, C5), the fluorophenyl carbons (including the C-F coupled carbon), and the carboxyl carbon (C=O, typically δ > 160 ppm).[9] |

| ¹⁹F NMR | A single sharp signal, characteristic of the fluorine atom on the phenyl ring. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact calculated mass of C₁₀H₆FNO₂S, confirming the elemental composition. |

| IR Spectroscopy | Strong absorption band for the carboxylic acid C=O stretch (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=N stretch of the thiazole ring (~1600 cm⁻¹), and a C-F stretch (~1200-1250 cm⁻¹).[10] |

Part 4: Applications in Drug Discovery and Materials Science

The 2-(4-Fluorophenyl)thiazole-4-carboxylic acid scaffold is a validated starting point for the development of potent and selective modulators of various biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a crucial anchor point for interactions with protein active sites.

Caption: Key therapeutic areas for this molecular scaffold.

-

Anticancer Research: Thiazole derivatives are prominent in oncology. They have been successfully developed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. For instance, related thiazole carboxamide structures have shown potent activity as c-Met kinase inhibitors, a target involved in tumor growth and metastasis.[10] The scaffold has also been explored for developing inhibitors of Epidermal Growth Factor Receptor (EGFR).[11]

-

Anti-inflammatory Agents: Chronic inflammation is linked to numerous diseases. The thiazole carboxamide motif has been investigated for the development of selective cyclooxygenase-2 (COX-2) inhibitors. These agents aim to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

-

Antidiabetic Potential: Fluorinated thiazole derivatives have been synthesized and evaluated for their potential in managing diabetes. Some have shown inhibitory activity against enzymes like α-amylase, which is involved in carbohydrate metabolism.[9]

-

Antiviral and Antimicrobial Applications: The thiazole core is a common feature in a wide array of agents with demonstrated activity against various viruses, bacteria, and fungi, making it a versatile platform for discovering new anti-infective drugs.[12]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. While comprehensive toxicity data is not available, information from suppliers of analogous compounds provides a clear set of guidelines.

GHS Hazard Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation.[13] |

| H319 | Causes serious eye irritation.[13] |

| H335 | May cause respiratory irritation.[13] |

Recommended Safety Precautions:

| Precautionary Statement | Guideline |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

| P264 | Wash skin thoroughly after handling.[13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Fluorophenyl)thiazole-4-carboxylic acid stands as a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via the Hantzsch reaction, combined with the proven biological relevance of its core scaffold, makes it an invaluable tool for drug discovery programs. By understanding its properties, synthesis, and handling, researchers can effectively leverage this compound and its derivatives to develop next-generation therapeutics targeting a wide range of human diseases.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. do.labnovo.com [do.labnovo.com]

- 3. parchem.com [parchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. archives.ijper.org [archives.ijper.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. mdpi.com [mdpi.com]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(2-fluorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2][3] This document offers a detailed, step-by-step protocol, mechanistic insights, and practical considerations intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The synthesis is presented as a three-step sequence, beginning with the conversion of 2-fluorobenzaldehyde to its corresponding thioamide, followed by cyclocondensation to form the thiazole ester intermediate, and culminating in the hydrolysis to the target carboxylic acid.

Introduction and Strategic Overview

Thiazole-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4][5][6] The incorporation of a fluorine atom, particularly on a phenyl ring, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, this compound represents a valuable building block for the synthesis of novel pharmaceutical candidates.

The synthetic strategy detailed herein is designed for efficiency, reliability, and scalability. It leverages readily available starting materials and well-established chemical transformations. The logical flow of the synthesis is illustrated by the retrosynthetic analysis below.

Retrosynthetic Analysis

The primary disconnection of the target molecule focuses on the formation of the carboxylic acid from its corresponding ethyl ester via hydrolysis. The thiazole ring itself is deconstructed via the Hantzsch synthesis logic, breaking it down into a thioamide and an α-halocarbonyl component.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Section: A Three-Step Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The cornerstone of this pathway is the Hantzsch thiazole synthesis, a cyclocondensation reaction between a thioamide and an α-haloketone (or ester).[1][3] This reaction is known for its high yields and operational simplicity.[2] In this procedure, we will utilize a common variation where 2-fluorobenzaldehyde reacts with L-cysteine ethyl ester hydrochloride. This approach conveniently combines the thioamide formation and cyclization into a more streamlined process.[7]

Caption: Saponification of the ester to the final acid.

-

Dissolve the ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed. [8]3. After cooling to room temperature, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used (Assuming 80% yield from Step 1) |

| Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | 251.28 | 0.04 | 1.0 | 10.05 g |

| Sodium Hydroxide (NaOH) | 40.00 | 0.10 | 2.5 | 4.00 g |

| Ethanol/Water (3:1) | - | - | Solvent | 80 mL |

| Concentrated HCl | 36.46 | - | Acid | As needed to pH 3-4 |

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism. The initial step involves a nucleophilic attack from the thiol group of cysteine onto the carbonyl carbon of the aldehyde, forming a hemi-thioacetal. This is followed by condensation with the amine to form a thiazolidine intermediate. Subsequent oxidation/dehydration leads to the aromatic thiazole ring. [1][3]

Caption: Simplified workflow of the Hantzsch synthesis mechanism.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the carboxylic acid proton. [9][10]* ¹³C NMR: Signals corresponding to the carbons of the thiazole ring and the fluorophenyl moiety will be present, with characteristic splitting patterns for carbons coupled to fluorine.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring is expected. [9][10]* IR Spectroscopy: Look for a strong carbonyl stretch (C=O) for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch. [11]* Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₆FNO₂S, MW: 223.23 g/mol ) should be observed.

Conclusion and Future Perspectives

This guide outlines a reliable and well-documented synthetic route to this compound. The use of the Hantzsch synthesis provides a direct and efficient method for constructing the core heterocyclic structure. The resulting carboxylic acid is a versatile intermediate, ready for further elaboration, such as amide coupling reactions, to generate libraries of compounds for biological screening. The procedures described are amenable to scale-up and can be adapted by researchers in various fields of chemical and pharmaceutical science.

References

- 1. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde | Benchchem [benchchem.com]

- 5. media.neliti.com [media.neliti.com]

- 6. bepls.com [bepls.com]

- 7. ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The incorporation of a fluorine atom into the phenyl ring of 2-phenylthiazole derivatives can further enhance their pharmacological profile by modulating metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of a specific fluorinated thiazole derivative, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, a compound of significant interest for the development of new targeted therapies.

Compound Profile: this compound

The formal IUPAC name for the topic compound is 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid . While this specific isomer is not extensively cataloged with a unique CAS number in major chemical databases, its structural analog, 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, is registered under CAS number 863668-07-9[1]. This indicates the chemical viability and accessibility of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂S | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| IUPAC Name | 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | Systematically Derived |

Synthetic Pathways: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, a multi-step approach beginning with the Hantzsch reaction is the most logical and efficient pathway.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound via Hantzsch reaction and subsequent hydrolysis.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

This procedure is adapted from the general Hantzsch thiazole synthesis methodology.[3][5][6]

-

Precursor Synthesis:

-

2-Fluorothiobenzamide: This can be prepared from 2-fluorobenzonitrile by reaction with hydrogen sulfide in the presence of a base catalyst, or from 2-fluorobenzamide by reaction with Lawesson's reagent. The synthesis of thioamides from nitriles and H₂S is a well-established method.[7][8]

-

Ethyl 2-chloro-3-oxobutanoate: This α-haloketone is commercially available or can be synthesized by the chlorination of ethyl acetoacetate.[9][10][11][12]

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorothiobenzamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The crude product may precipitate out of solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Part 2: Hydrolysis to this compound

This is a standard saponification of an ester to a carboxylic acid.[13]

-

Reaction Setup:

-

Dissolve the purified ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of 2-3 with dilute hydrochloric acid.

-

The carboxylic acid product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed by a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:[14][15][16][17][18][19]

¹H NMR Spectroscopy

-

Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern in the range of δ 7.2-8.3 ppm, characteristic of a di-substituted benzene ring with a fluorine atom.

-

Thiazole Proton (H-5): A singlet around δ 8.0-8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Thiazole Carbons: C2 (attached to the fluorophenyl ring) at δ ~168-172 ppm, C4 (attached to the carboxylic acid) at δ ~148-152 ppm, and C5 at δ ~120-125 ppm.

-

Fluorophenyl Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[15][16]

-

Carboxylic Carbonyl: A signal in the range of δ 160-165 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Thiazole and Phenyl Rings): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1200-1100 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): Expected at m/z = 223.

-

Major Fragmentation: Loss of COOH (m/z = 178) and further fragmentation of the thiazole and fluorophenyl rings. The acylium ion is often a prominent peak in the mass spectra of carboxylic acid derivatives.[20]

Therapeutic Potential and Applications in Drug Development

The 2-(Aryl)thiazole-4-carboxylic acid scaffold is a promising pharmacophore with demonstrated activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thiazole derivatives.[21][22][23] The mechanism of action often involves the inhibition of critical protein kinases involved in cancer cell proliferation and survival. The 2-phenylthiazole-4-carboxamide scaffold, a close derivative of the topic compound, has been explored for its cytotoxic effects against various cancer cell lines.[4] The presence of the 2-fluorophenyl group can enhance the binding affinity to target proteins and improve the pharmacokinetic properties of the molecule.

Caption: Potential mechanism of anticancer action via kinase inhibition.

Antidiabetic Properties

Thiazole derivatives have been investigated for their potential in managing diabetes. Some analogs have shown α-amylase inhibition, which can help in controlling postprandial hyperglycemia.[15][16] Additionally, phenylthiazole acids have been identified as potential agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[24]

Antimicrobial and Anti-inflammatory Applications

The thiazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs. The ability of these compounds to interfere with microbial growth and modulate inflammatory pathways makes them attractive candidates for the development of new treatments for infectious diseases and inflammatory conditions.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The well-established Hantzsch synthesis provides a reliable and adaptable route for its preparation, and its structural features suggest a high potential for biological activity, particularly in the realm of oncology. Further research should focus on the optimization of the synthetic protocol, comprehensive biological evaluation against a panel of cancer cell lines and other relevant targets, and detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs. The insights provided in this guide aim to facilitate and inspire further exploration of this valuable chemical entity in the ongoing quest for new and effective medicines.

References

- 1. Canagliflozin impurity 25 | 863668-07-9 [sigmaaldrich.com]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chembk.com [chembk.com]

- 12. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

An In-Depth Technical Guide on the Biological Activity of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Executive Summary: The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs. This guide focuses on a specific derivative, this compound, synthesizing available data from related compounds to provide a comprehensive overview of its potential biological activities. By examining its synthesis, potential mechanisms of action in oncology, inflammation, and infectious diseases, and detailing key experimental protocols for its evaluation, this document serves as a technical resource for researchers and drug development professionals. The evidence suggests this compound class holds significant promise, particularly as anticancer and anti-inflammatory agents, warranting further investigation.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to engage with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Thiazole derivatives are found in drugs with applications ranging from anticancer agents like Dasatinib to anti-inflammatory drugs such as Meloxicam.[1] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the biological potential of a specific, promising derivative: this compound. While direct studies on this exact molecule are limited, a wealth of data on structurally similar compounds allows for a well-grounded exploration of its likely activities and mechanisms.

Synthesis of this compound

The synthesis of 2-aryl-thiazole-4-carboxylic acids typically follows the Hantzsch thiazole synthesis, a classic and efficient method for forming the thiazole ring. The general approach involves the condensation of a thioamide with an α-haloketone or a related α-halo-dicarbonyl compound. For the title compound, this would involve the reaction of 2-fluorobenzothioamide with an appropriate 3-halo-2-oxobutanoic acid derivative, followed by hydrolysis.

General Synthetic Pathway

A common route involves the reaction of an α-bromoketone with a thioamide. For instance, an appropriate α-bromoketone can be reacted with ethyl thiooxamate to generate the thiazole-2-carboxylic acid ethyl ester, which is then hydrolyzed to the final carboxylic acid product.[4]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. media.neliti.com [media.neliti.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: A Technical Guide to Potential Molecular Targets

For Immediate Release to the Scientific Community

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, a compound of significant interest within the drug discovery landscape. While direct studies on this specific molecule are emerging, a wealth of data on structurally related 2-phenylthiazole-4-carboxylic acid derivatives provides a strong foundation for predicting its biological activity and guiding future research. This document synthesizes existing knowledge to illuminate the most promising avenues for investigation, offering a roadmap for researchers, scientists, and drug development professionals.

The thiazole ring is a versatile scaffold known to be a key component in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties[1][2]. The introduction of a fluorophenyl group at the 2-position of the thiazole-4-carboxylic acid core is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity.

Section 1: Anticancer Applications - Targeting Uncontrolled Cell Proliferation

Derivatives of 2-arylthiazolidine-4-carboxylic acid have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer[3][4]. The proposed mechanisms of action are diverse, suggesting that this compound could engage multiple pathways crucial for cancer cell survival and proliferation.

Potential Target: Insulin-like Growth Factor 1 Receptor (IGF-1R)

Mechanistic Insight: The IGF-1R signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF-1R, demonstrating significant antiproliferative properties[5]. It is hypothesized that this compound may bind to the ATP-binding pocket of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

Experimental Workflow: Validating IGF-1R Inhibition

Caption: Workflow for IGF-1R target validation.

Protocol: IGF-1R Kinase Inhibition Assay

-

Reagents: Recombinant human IGF-1R, ATP, appropriate substrate peptide, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add IGF-1R, the substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Target: Induction of Apoptosis via Caspase Activation

Mechanistic Insight: The induction of apoptosis is a key mechanism for many anticancer agents. Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have suggested that their cytotoxic effects may be mediated through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade[6]. This compound could potentially trigger the intrinsic or extrinsic apoptotic pathways, leading to the cleavage and activation of caspase-3 and subsequent cell death.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Potential apoptotic signaling pathway.

Protocol: Caspase-3 Activity Assay

-

Cell Culture: Treat cancer cells with varying concentrations of this compound for 24-48 hours.

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Measurement: Incubate and measure the absorbance or fluorescence at the appropriate wavelength.

-

Analysis: Quantify the increase in caspase-3 activity relative to untreated controls.

Section 2: Anti-inflammatory Action - Modulating the Inflammatory Cascade

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties[2][7][8]. The core structure is found in compounds that can modulate key inflammatory enzymes and pathways.

Potential Target: Cyclooxygenase-2 (COX-2)

Mechanistic Insight: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several thiazole derivatives have demonstrated specific COX-2 inhibitory activity[9][10]. This compound may act as a selective COX-2 inhibitor, thereby reducing prostaglandin synthesis.

Protocol: COX-2 Inhibition Assay

-

Enzyme Source: Use purified recombinant human COX-2.

-

Assay: Employ a COX inhibitor screening assay kit that measures the peroxidase activity of COX-2.

-

Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Add arachidonic acid to initiate the reaction.

-

Measure the colorimetric or fluorometric signal generated by the peroxidase component of the enzyme.

-

-

Data Analysis: Determine the IC50 value for COX-2 inhibition and compare it to the IC50 for COX-1 to assess selectivity.

Potential Target: Inducible Nitric Oxide Synthase (iNOS)

Mechanistic Insight: During inflammation, iNOS is expressed in various cell types and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Thiazolyl-carbonyl-thiosemicarbazides have been identified as potential iNOS inhibitors[11]. It is plausible that this compound could bind to the active site of iNOS, preventing the synthesis of NO and thus dampening the inflammatory response.

Protocol: Nitric Oxide Production Assay in Macrophages

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce iNOS expression.

-

Treatment: Co-treat the cells with LPS and different concentrations of the test compound.

-

Measurement: After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of inhibition of NO production.

Section 3: Metabolic and Other Potential Applications

Potential Target: Xanthine Oxidase (XO)

Mechanistic Insight: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated uric acid levels can lead to gout. A 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase[12]. The structural similarity suggests that this compound could also inhibit XO, offering a potential therapeutic avenue for hyperuricemia and gout.

Protocol: Xanthine Oxidase Inhibition Assay

-

Reagents: Xanthine oxidase, xanthine (substrate), and a suitable detection reagent.

-

Procedure: In a 96-well plate, combine xanthine oxidase and the test compound. Initiate the reaction by adding xanthine.

-

Measurement: Monitor the production of uric acid or hydrogen peroxide, either directly by absorbance at 295 nm or using a coupled enzymatic assay.

-

Data Analysis: Calculate the IC50 value for XO inhibition.

Potential Target: Metallo-β-lactamases (MBLs)

Mechanistic Insight: Metallo-β-lactamases are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. 2-Aminothiazole-4-carboxylic acids have been discovered as broad-spectrum MBL inhibitors[13]. This suggests that the thiazole-4-carboxylic acid moiety is crucial for binding to the active site of these enzymes. This compound could potentially act as an MBL inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Protocol: Metallo-β-lactamase Inhibition Assay

-

Enzyme and Substrate: Use a purified MBL (e.g., NDM-1) and a chromogenic β-lactam substrate (e.g., CENTA).

-

Procedure: Pre-incubate the MBL with the test compound in the presence of zinc ions.

-

Measurement: Add the substrate and monitor the change in absorbance over time, which corresponds to the rate of substrate hydrolysis.

-

Analysis: Determine the IC50 value for MBL inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the extensive research on related compounds, the most promising therapeutic targets for investigation include IGF-1R and caspases for anticancer applications, COX-2 and iNOS for anti-inflammatory effects, and xanthine oxidase and metallo-β-lactamases for metabolic and infectious diseases, respectively. The experimental protocols outlined in this guide provide a robust framework for validating these potential targets and elucidating the mechanism of action of this intriguing molecule. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpmr.com [wjpmr.com]

- 9. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylthiazole scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1] Within this class, derivatives of 2-(2-fluorophenyl)thiazole-4-carboxylic acid are emerging as a particularly promising chemotype, demonstrating significant potential across multiple therapeutic areas, including oncology, inflammatory diseases, and metabolic disorders. The strategic incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and target engagement. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs. We will delve into detailed synthetic protocols, explore the mechanistic underpinnings of their biological activity, and present key data to inform and guide future drug discovery efforts.

The this compound Core: A Privileged Scaffold

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts unique electronic properties that are conducive to diverse biological interactions.[2] Thiazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The attachment of a phenyl group at the 2-position of the thiazole ring creates a versatile scaffold that has been extensively explored in drug development.

The introduction of a fluorine atom at the ortho-position of the phenyl ring in the this compound core is a deliberate design element. The high electronegativity and small size of fluorine can lead to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid moiety at the 4-position provides a crucial handle for further chemical modification and can also serve as a key pharmacophoric feature, enabling interactions with specific amino acid residues in target proteins.

Synthesis of this compound and its Derivatives

The cornerstone of accessing this class of compounds is the reliable and efficient synthesis of the core scaffold. The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring.[4] This typically involves the condensation of an α-haloketone with a thioamide.

Synthesis of the Core Scaffold: this compound

Experimental Protocol: General Hantzsch Thiazole Synthesis

-

Step 1: Preparation of 2-Fluoro-thiobenzamide: 2-Fluorobenzonitrile is reacted with a sulfurating agent, such as sodium hydrosulfide or Lawesson's reagent, in a suitable solvent like pyridine or DMF. The reaction mixture is typically heated to facilitate the conversion to the corresponding thioamide.

-

Step 2: Cyclization with an α-Halo-pyruvic Acid Derivative: The 2-fluoro-thiobenzamide is then reacted with an ethyl 3-bromo-2-oxopropanoate in a solvent such as ethanol. The reaction is usually carried out under reflux conditions to promote the cyclization and formation of the thiazole ring.

-

Step 3: Hydrolysis of the Ester: The resulting ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. Acidification of the reaction mixture then yields the desired this compound.

Synthesis of Carboxamide Derivatives

The carboxylic acid group at the 4-position is an excellent starting point for the synthesis of a wide range of amide derivatives. Standard peptide coupling conditions are typically employed for this transformation.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxamides

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM, are added a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base such as DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired amine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the desired amide derivative.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated promising activity in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-phenylthiazole derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, with the inhibition of tubulin polymerization being a prominent mode of action.[1][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.[1] Several 2-arylthiazole derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][5] This binding prevents the assembly of microtubules, leading to the arrest of mitosis and subsequent cancer cell death.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Substitution on the 2-Phenyl Ring: The presence and position of substituents on the 2-phenyl ring can significantly impact cytotoxic activity. A 3-fluoro analog of a 2-phenylthiazole-4-carboxamide series demonstrated good cytotoxic activity against multiple cancer cell lines, with IC50 values below 10 µg/mL.[6]

-

The 4-Carboxamide Moiety: The nature of the amide substituent at the 4-position is crucial for activity. For instance, in a series of 2-phenylthiazole-4-carboxamides, substitution with a 4-methoxy-arylacetamido group improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[6]

Quantitative Anticancer Data

| Compound ID | R Group at 4-position | Cell Line | IC50 (µM) | Reference |

| Analog 1 | 3-Fluoro-phenylacetamido | T47D | < 10 µg/mL | [6] |

| Analog 2 | 3-Fluoro-phenylacetamido | Caco-2 | < 10 µg/mL | [6] |

| Analog 3 | 3-Fluoro-phenylacetamido | HT-29 | < 10 µg/mL | [6] |

| Compound 5c | 4-(3,4,5-trimethoxyphenyl) | HeLa | 3.35 ± 0.2 | [7][8] |

| Compound 7c | 4-(3,4,5-trimethoxyphenyl) | HeLa | 2.00 ± 0.12 | [7][8] |

| Compound 9a | 4-(3,4,5-trimethoxyphenyl) | HeLa | 2.38 ± 0.14 | [7][8] |

Note: The data presented is for structurally related 2-phenylthiazole derivatives and highlights the potential of this scaffold.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some benzothiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the expression of downstream inflammatory mediators like COX-2 and iNOS.[9]

Caption: Proposed mechanism of anti-inflammatory activity via NF-κB pathway inhibition.

Other Therapeutic Applications

Derivatives of the 2-phenylthiazole-4-carboxylic acid scaffold have also shown potential in other therapeutic areas:

-

Antidiabetic Activity: Fluorinated hydrazinylthiazole derivatives have been investigated for their α-amylase inhibition potential, suggesting a possible application in the management of diabetes.[4]

-

Xanthine Oxidase Inhibition: 2-Phenylthiazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid, indicating their potential for the treatment of hyperuricemia and gout.[2]

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives make it an attractive area for further investigation.

Future research in this field should focus on:

-

Elucidation of Precise Mechanisms of Action: While tubulin polymerization and NF-κB inhibition are proposed mechanisms, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Optimization of Pharmacokinetic Properties: Systematic modification of the scaffold and its substituents can be employed to fine-tune the ADME properties of these compounds, leading to improved drug-like characteristics.

-

Exploration of Novel Therapeutic Areas: The broad spectrum of biological activity suggests that these compounds may have utility in other disease areas beyond those already explored.

References

- 1. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring coupled with a thiazole carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. Thiazole derivatives are known for a wide range of biological activities, and the inclusion of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Given its potential, unambiguous structural confirmation and purity assessment are paramount. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating data from analogous structures and foundational spectroscopic principles, this document serves as a predictive and interpretive resource for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, confirming the connectivity of atoms and the specific isomeric form.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can effectively solubilize the carboxylic acid and avoid exchange of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

-

For ¹⁹F NMR, a proton-decoupled experiment is also typically performed.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the 2-fluorophenyl group. The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift, typically above 12 ppm, due to strong hydrogen bonding. The single proton on the thiazole ring (H-5) is expected to be a singlet in the aromatic region. The four protons of the 2-fluorophenyl group will present as a complex multiplet system due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 12.0 | broad singlet | - |

| H-5 (Thiazole) | 8.2 - 8.5 | singlet | - |

| H-6' (Phenyl) | 7.9 - 8.1 | multiplet | - |

| H-3', H-4', H-5' (Phenyl) | 7.2 - 7.6 | multiplet | - |

¹³C NMR Spectroscopy

Interpretation: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed as doublets for the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine (C-2') will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the fluorophenyl ring will exhibit smaller two-, three-, or four-bond couplings. The carboxylic acid carbonyl carbon (C=O) and the thiazole carbons (C-2, C-4) are expected at downfield shifts.[1]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O (Carboxylic Acid) | 162 - 165 | singlet | - |

| C-2 (Thiazole) | 168 - 171 | doublet | ³JCF ≈ 3-5 |

| C-4 (Thiazole) | 148 - 151 | singlet | - |

| C-5 (Thiazole) | 128 - 132 | singlet | - |

| C-2' (C-F) | 159 - 162 | doublet | ¹JCF ≈ 245-255 |

| C-1' (C-Thiazole) | 118 - 121 | doublet | ²JCF ≈ 12-15 |

| C-6' | 132 - 135 | doublet | ³JCF ≈ 8-10 |

| C-4' | 130 - 133 | doublet | ⁴JCF ≈ 2-4 |

| C-5' | 124 - 127 | doublet | ³JCF ≈ 3-5 |

| C-3' | 116 - 119 | doublet | ²JCF ≈ 20-23 |

¹⁹F NMR Spectroscopy

Interpretation: The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and electronic environment of the fluorine atom. A single signal is expected for the 2-fluoro substituent. Its chemical shift provides information about the electronic nature of the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2'-F | -110 to -115 | multiplet |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of the compound, thereby confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight (237.24 g/mol ).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 238.0332 | Protonated molecular ion. The exact mass is calculated for C₁₀H₇FNO₂S⁺. |

| [M+Na]⁺ | 260.0152 | Sodium adduct, often observed with ESI. |

| [M-H]⁻ | 236.0187 | Deprotonated molecular ion (in negative ion mode). |

Infrared (IR) Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds. For this compound, IR is particularly useful for confirming the presence of the carboxylic acid group.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600-1615 | Medium | C=N stretch | Thiazole Ring |

| 1450-1580 | Medium-Strong | C=C stretch | Aromatic/Thiazole Rings |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid |

| 1000-1100 | Strong | C-F stretch | Fluoroaromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The molecule possesses a conjugated π-system extending across the phenyl and thiazole rings, which is expected to absorb UV radiation, leading to π → π* electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a reference.

Table 6: Predicted UV-Vis Absorption Data